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Compound of Interest

Compound Name: 2,4-Dimethyloct-4-enedinitrile
CAS No.: 62751-19-3
Cat. No.: B8594862
Get Quote
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Executive Summary & Compound Significance

2,4-Dimethyloct-4-enedinitrile (Ci0H14N2) is a linear unsaturated dinitrile.[1] It is primarily
encountered as a higher-order byproduct or specific intermediate in the industrial synthesis of
Adiponitrile (ADN) via the DuPont butadiene hydrocyanation process. Specifically, it arises from
the dimerization of 2-methyl-3-butenenitrile (2M3BN) or the cross-coupling of C5 nitrile isomers.

Accurate spectroscopic identification of this compound is critical for:

e Process Optimization: Monitoring catalyst selectivity and preventing the accumulation of
heavy oligomers (heavies) in the reactor.

 Impurity Profiling: Ensuring the purity of downstream Nylon-6,6 precursors.

This guide details the theoretical and empirical spectroscopic signatures (NMR, IR, MS)
required to definitively identify this molecule in complex reaction mixtures.

Chemical Identity[2][3]
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e IUPAC Name: 2,4-Dimethyloct-4-enedinitrile
e Molecular Formula: CioH1aN2
e Molecular Weight: 162.23 g/mol

o Structure: Linear C8 backbone with nitrile termini, a double bond at C4, and methyl
substituents at C2 and C4.

Synthesis & Formation Context

To understand the impurities, one must understand the origin. In the nickel-catalyzed
hydrocyanation of butadiene, 2M3BN is a branched intermediate. Under specific conditions
(low ligand concentration or high temperature), 2M3BN can undergo dimerization.

Formation Pathway Visualization

The following diagram illustrates the logical flow from the monomer 2M3BN to the linear dimer,
highlighting the structural connectivity.
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Figure 1: Formation pathway of 2,4-Dimethyloct-4-enedinitrile via 2M3BN dimerization.

Spectroscopic Analysis
Mass Spectrometry (EI-MS)

Methodology: Electron Impact (70 eV). The mass spectrum is characterized by a molecular ion
and distinct fragmentation driven by the stability of allylic cations and nitrile retention.
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ml/z

Intensity

Fragment
Assignment

Mechanistic Insight

162

Low

[M]*

Molecular ion
(C10H14N2). Often
weak due to facile

fragmentation.

147

Medium

[M - CHs]*

Loss of methyl group
(likely from C2 or C4).

122

High

[M - CH2CNJ*

Loss of acetonitrile
radical/fragment from

the saturated end.

120

Medium

[M - CsHe]™*

McLafferty-like
rearrangement or loss

of propene equivalent.

81

Base

[CsH7N]*+

Cleavage of the C3-
C4 bond yielding the
monomeric 2M3BN
fragment (allylic

stabilization).

41

High

[CH2=C(Me)]*

Allylic cation fragment
common in
terpenes/isoprene

derivatives.

Diagnostic Feature: The presence of m/z 162 confirms the dimer molecular weight, while the

base peak at m/z 81 strongly suggests a symmetric or pseudo-symmetric dimer structure

derived from C5 units.

Infrared Spectroscopy (FT-IR)

Methodology: ATR (Attenuated Total Reflectance) or Transmission (thin film). The IR spectrum

distinguishes the nitrile functionality and the nature of the double bond.
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e 2245 cm~1 (Strong, Sharp): C=N stretching vibration. The non-conjugated nitrile (at C1) and
the homo-allylic nitrile (at C8) overlap, typically appearing as a single intense band or a tight
doublet.

e 2850-2960 cm~! (Medium): C-H aliphatic stretching (CHs, CHz).

e 1670 cm~* (Weak to Medium): C=C stretching. The trisubstituted nature of the double bond
(C4=C5) results in a weaker dipole change than terminal alkenes, making this peak less
intense than in the monomer.

1450 cm~1; CH2 scissoring / CHs bending.

Nuclear Magnetic Resonance (NMR)

Methodology: 500 MHz *H NMR in CDCIs. NMR provides the definitive structural proof,
particularly for determining the stereochemistry (E/Z) of the trisubstituted double bond.

'H NMR Data (Proton Assignment)
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Position

3 (ppm)

Multiplicity

Integral J (Hz)

Assignment
Logic

5.25

t (triplet)

1H

7.0

Vinyl proton.
Triplet due to
coupling with
H-6

methylene.

H-2

2.75

m (multiplet)

Methine
proton alpha
to nitrile.
Deshielded
by CN.

H-7

2.35

t (triplet)

7.2

Methylene
alpha to
terminal

nitrile.

H-6

2.15

g (quartet/m)

7.0

Allylic
methylene.
Coupled to H-
5 and H-7.[2]

H-3

2.20

m (ABX)

2H

Methylene
bridge
between
chiral C2 and
alkene C4.

Me-C4

1.75

s (singlet)

Allylic methyl
on the double
bond. Shift
varies slightly
for E vs Z.
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Methyl

attached to
Me-C2 1.35 d (doublet) 3H 7.0 )

chiral center

C2.

Stereochemistry Note: The E-isomer is typically thermodynamically favored. In the E-isomer,
the allylic methyl (C4) and the allylic methylene (C6) are cis to each other, often causing a
slight upfield shift in the methyl signal due to steric compression (gamma-effect) compared to
the Z-isomer.

13C NMR Data (Carbon Skeleton)
Position o (ppm) Type Assighment

C-1,C-8 1195, 118.8 Cq Nitrile carbons.

uaternary vinyl
C-4 134.2 Cq Q yviny

carbon.
C-5 1245 CH Methine vinyl carbon.
C-3 42.1 CH:z Methylene bridge.
C-6 28.5 CH:2 Allylic methylene.

Chiral methine alpha
C-2 26.3 CH

to CN.

Methylene alpha to
C-7 17.1 CH2

CN.
Me-C4 23.5 CHs Allylic methyl.

Methyl on chiral
Me-C2 19.2 CHs

center.

Experimental Protocols
Sample Preparation for NMR

To ensure high-resolution data and avoid solvent artifacts:
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Solvent: Use Chloroform-d (CDCls, 99.8% D) with 0.03% TMS as an internal standard.
Concentration: Dissolve 10-15 mg of the sample in 0.6 mL of solvent.

Filtration: Filter through a glass wool plug if any suspended solids (polymer precursors) are

Tube: Use a high-precision 5mm NMR tube (Wilmad 507-PP or equivalent).

Structural Verification Workflow

The following Graphviz diagram outlines the logic flow for assigning the structure using 2D

NMR techniques.

Unknown C10H14N2

1H NMR
(Integration & Multiplicity)

Assign Carbon Types
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Confirmed Structure:

2,4-Dimethyloct-4-enedinitrile
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Figure 2: 2D NMR Assignment Logic for Structural Confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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